Nvp-aew541

Übersicht

Beschreibung

NVP-AEW541 ist ein selektiver niedermolekularer Inhibitor der Insulin-ähnlichen Wachstumsfaktor-1-Rezeptor (IGF-1R) Tyrosinkinase. Es handelt sich um ein Pyrrolo[2,3-d]pyrimidin-Derivat, das signifikante Aktivität gegen verschiedene Tumorarten gezeigt hat, darunter multiples Myelom, hämatologische Malignome und solide Tumoren . Die Verbindung ist bekannt für ihre hohe Selektivität für IGF-1R gegenüber dem Insulinrezeptor, was sie zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

NVP-AEW541 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung des Schlüsselzwischenprodukts, das dann verschiedenen chemischen Umwandlungen unterzogen wird, darunter Cyclisierung, Aminierung und Modifikationen der funktionellen Gruppen . Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckeinstellungen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, Durchflussreaktorsystemen und fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NVP-AEW541 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen durchlaufen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperatur, Druck und pH-Wert, um die gewünschten Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Krebsforschung: Es wird ausgiebig verwendet, um die Rolle von IGF-1R bei der Proliferation, dem Überleben und der Arzneimittelresistenz von Krebszellen zu untersuchen. .

Medizin: Die Verbindung wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebsarten untersucht, die IGF-1R überexprimieren. .

Industrie: this compound wird bei der Entwicklung neuer Krebstherapien und diagnostischer Werkzeuge eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die Tyrosinkinaseaktivität von IGF-1R hemmt. Diese Hemmung blockiert die Autophosphorylierung von IGF-1R, wodurch die Aktivierung nachgeschalteter Signalwege wie PI-3K/Akt und Ras/Raf/MAPK verhindert wird . Diese Pfade sind entscheidend für die Zellproliferation, das Überleben und die Metastasierung. Durch die Blockierung dieser Pfade induziert this compound Apoptose und hemmt das Tumorwachstum .

Wissenschaftliche Forschungsanwendungen

NVP-AEW541 has a wide range of scientific research applications, including:

Cancer Research: It is extensively used to study the role of IGF-1R in cancer cell proliferation, survival, and drug resistance. .

Medicine: The compound is being explored as a potential therapeutic agent for treating cancers that overexpress IGF-1R. .

Industry: this compound is utilized in the development of new cancer therapies and diagnostic tools.

Wirkmechanismus

NVP-AEW541 exerts its effects by selectively inhibiting the tyrosine kinase activity of IGF-1R. This inhibition blocks the autophosphorylation of IGF-1R, thereby preventing the activation of downstream signaling pathways such as PI-3K/Akt and Ras/Raf/MAPK . These pathways are crucial for cell proliferation, survival, and metastasis. By blocking these pathways, this compound induces apoptosis and inhibits tumor growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NVP-ADW742: Ein weiteres Pyrrolo[2,3-d]pyrimidin-Derivat, das IGF-1R mit ähnlicher Selektivität hemmt.

Einzigartigkeit

NVP-AEW541 ist aufgrund seiner hohen Selektivität für IGF-1R gegenüber dem Insulinrezeptor einzigartig, was Nebeneffekte reduziert und sein therapeutisches Potenzial erhöht . Seine Fähigkeit, mehrere an der Krebsentwicklung beteiligte Signalwege zu hemmen, macht es zu einem vielseitigen und leistungsstarken Werkzeug in der Krebsforschung und -therapie .

Biologische Aktivität

NVP-AEW541 is a selective small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R), which has been implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancer types, and potential therapeutic applications.

This compound exerts its effects primarily by inhibiting the tyrosine kinase activity of IGF-1R. This inhibition leads to several downstream effects:

- Dephosphorylation of IGF-1R and AKT : this compound treatment results in decreased phosphorylation of IGF-1R and AKT, disrupting survival signaling pathways in cancer cells .

- Cell Cycle Arrest : The compound induces G1/S checkpoint arrest, preventing cancer cell proliferation. Increased sub-G1 peaks indicate apoptosis at higher concentrations .

- Alteration of Apoptotic Proteins : Treatment with this compound reduces levels of anti-apoptotic proteins like Bcl-xL, promoting apoptosis in sensitive cell lines .

Biliary Tract Cancer (BTC)

A study demonstrated that this compound effectively suppressed growth in human BTC cell lines. The compound showed synergistic effects when combined with gemcitabine, particularly at low concentrations . The mechanism involved dephosphorylation of IGF-1R and AKT, leading to cell cycle arrest.

| Cell Line | Growth Inhibition | Synergistic Effect with Gemcitabine |

|---|---|---|

| EGI-1 | Yes | Yes |

| Mz-ChA-1 | Yes | Yes |

Acute Myeloid Leukemia (AML)

In AML models, this compound induced significant apoptotic cell death and enhanced sensitivity to standard chemotherapeutics like cytarabine and etoposide. This was particularly evident in HL60 cells that relied on autocrine IGF-I for survival .

| Treatment | Effect on Cell Viability |

|---|---|

| This compound alone | Induced apoptosis |

| This compound + Cytarabine | Enhanced sensitivity |

| This compound + Etoposide | Enhanced sensitivity |

Breast Cancer

In breast cancer studies, this compound reduced proliferation and caused G1 arrest. When combined with trastuzumab, it exhibited synergistic cytotoxic effects, although it showed antagonistic interactions with doxorubicin in certain cell lines .

| Cell Line | Proliferation Reduction | Synergistic Effect with Trastuzumab |

|---|---|---|

| T47D | Yes | Yes |

| MCF7 | Yes | Additive |

Case Studies

Case Study 1: Ewing's Sarcoma

this compound demonstrated significant antitumor activity in Ewing's sarcoma xenografts when combined with vincristine. This combination resulted in enhanced tumor growth inhibition compared to monotherapy .

Case Study 2: Triple-Negative Breast Cancer (TNBC)

In TNBC models, this compound triggered autophagy and increased apoptosis when used alongside autophagy inhibitors. This combination led to a more pronounced growth inhibition effect .

Research Findings Summary

The biological activity of this compound highlights its potential as a therapeutic agent across various cancer types. Key findings include:

- Inhibition of IGF-1R signaling : Consistent dephosphorylation across different cancer models.

- Induction of apoptosis : Significant apoptotic effects observed at higher concentrations.

- Synergistic effects with other chemotherapeutics : Enhanced efficacy when used in combination therapies.

Eigenschaften

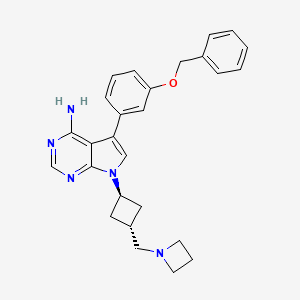

IUPAC Name |

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECDBHGVIIRMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467110 | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475488-34-7, 475489-16-8 | |

| Record name | AEW-541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEW-541 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.